molecular formula C22H23ClN4O5S B2649712 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-52-4

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2649712
CAS RN: 874805-52-4
M. Wt: 490.96
InChI Key: YVGHBKYNSXKMFG-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H23ClN4O5S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mild and Safer Synthetic Methodologies

Researchers have developed milder and safer synthetic methodologies for the preparation of sulfamides, utilizing N-substituted oxazolidin-2-one derivatives. This approach offers a more convenient alternative for large-scale synthesis, avoiding the use of strong electrophilic and hazardous reagents traditionally employed in sulfamide synthesis. These methods underscore the importance of electronic effects in determining transsulfamoylation reactivity, highlighting the potential for creating diverse sulfamide structures with varied functional applications (Borghese et al., 2006).

Antibacterial Activity

Oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties have been synthesized and evaluated for their antimicrobial activity . Notably, some compounds exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, demonstrating the potential of these derivatives as novel antibacterial agents. This research provides insight into the design and application of oxazolidinone derivatives with enhanced antibacterial properties (Karaman et al., 2018).

Versatile Reagents for Chiral Discrimination

A study on bifunctional macrocycles revealed their effectiveness as chiral solvating agents, capable of distinguishing enantiomers in NMR analysis. This versatility is crucial for the structural analysis and synthesis of chiral compounds, including those related to the compound of interest. Such reagents can facilitate the development of more efficient and selective synthetic pathways for chiral drug molecules (Ema et al., 2007).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at developing potential antibacterial agents showcases the broad applicability of related chemical structures in therapeutic contexts. These studies not only expand the chemical diversity of antibacterial compounds but also contribute to the ongoing search for new treatments against resistant bacterial strains (Azab et al., 2013).

Catalysis and Regioselectivity in Synthesis

Innovations in catalysis, such as the iron-catalyzed aminohydroxylation of olefins , offer new pathways for synthesizing 1,2-aminoalcohols with controlled regioselectivity. These methodologies provide valuable tools for the selective synthesis of compounds, potentially including derivatives of the compound of interest, highlighting the versatility of catalytic strategies in organic synthesis (Williamson & Yoon, 2010).

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O5S/c23-16-5-7-17(8-6-16)33(30,31)27-11-12-32-20(27)14-26-22(29)21(28)24-10-9-15-13-25-19-4-2-1-3-18(15)19/h1-8,13,20,25H,9-12,14H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGHBKYNSXKMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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